molecular formula C10H12O3 B8550498 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde

4-(2-Hydroxyethoxy)-3-methylbenzaldehyde

Cat. No.: B8550498
M. Wt: 180.20 g/mol
InChI Key: SRWFPUBHQOEHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C10H12O3/c1-8-6-9(7-12)2-3-10(8)13-5-4-11/h2-3,6-7,11H,4-5H2,1H3

InChI Key

SRWFPUBHQOEHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-3-methylbenzaldehyde (1.10 g, 8.08 mmol) in anhydrous DMF (12 mL) was added K2CO3 (2.23 g, 16.16 mmol) and ethylene carbonate (1.42 g, 16.16 mmol) at room temperature. The resulting reddish-orange suspension was stirred at 110° C. for 6 hours under nitrogen. DMF was removed and the residue was diluted with water (50 mL) and dichloromethane (50 mL). The organic phase was separated, and the aqueous phase was extracted with dichloromethane (2×20 mL). The combined organic phase was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to obtain 4-(2-hydroxy-ethoxy)-3-methylbenzaldehyde as a brown oil. Yield: 1.46 g (100%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3-methylbenzaldehyde (0.50 g, 3.67 mmol) in anhydrous DMF (8 mL) was added K2CO3 (1.01 g, 7.34 mmol) and 1,3-dioxolan-2-one (0.65 g, 7.34 mmol), and the mixture was stirred at 110° C. for 60 hours under nitrogen. DMF was removed under vacuum, the residue was diluted with water (50 mL) and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and concentrate under vacuum to give 3-methyl-4-hydroxylethoxybenzaldehyde as a yellow oil. Yield: 0.60 g (91%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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